3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one is a heterocyclic small molecule featuring three distinct structural motifs:
3,5-Dimethyl-1,2-oxazol-4-yl: A substituted oxazole ring with methyl groups at positions 3 and 5, contributing steric bulk and electron-donating effects.
Propan-1-one: A ketone group that may participate in metabolic processes or intermolecular interactions.
Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for structurally related compounds .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)4-7-17(22)21-9-8-13(10-21)24-16-6-5-15(23-3)18-19-16/h5-6,13H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEAAMWJMWXMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.
Introduction of the pyridazine ring: This step involves the nucleophilic substitution reaction of a halogenated pyridazine derivative with a suitable nucleophile.
Formation of the pyrrolidine ring: This can be accomplished through the cyclization of an appropriate amine with a carbonyl compound.
Coupling of the rings: The final step involves the coupling of the oxazole, pyridazine, and pyrrolidine rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Similarity and Graph-Based Analysis
Using graph-theoretical methods (as outlined in ), the compound’s similarity to analogs can be quantified by shared substructures (Figure 1). Key structural analogs include:
- Analog B : Substitutes the 6-methoxy group on pyridazine with a hydroxyl group, affecting solubility and hydrogen-bonding capacity.
- Analog C : Modifies the oxazole’s methyl groups to ethyl, increasing lipophilicity.
Table 1: Structural Comparison
| Compound | Core Structure | Substituent Variations | Molecular Weight (g/mol) | Predicted LogP |
|---|---|---|---|---|
| Target Compound | Oxazole-Pyrrolidine-Pyridazine | 6-OCH₃, 3,5-dimethyl oxazole | ~407.4 | 2.1 |
| Analog A | Oxazole-Pyrrolidine-Pyrimidine | 6-OCH₃ replaced with pyrimidine | ~393.3 | 1.8 |
| Analog B | Oxazole-Pyrrolidine-Pyridazine | 6-OCH₃ → 6-OH | ~393.4 | 1.5 |
| Analog C | Oxazole-Pyrrolidine-Pyridazine | 3,5-diethyl oxazole | ~449.5 | 3.0 |
The target compound’s unique combination of methoxy-pyridazine and dimethyl-oxazole likely enhances both metabolic stability and target binding compared to analogs .
NMR and Physicochemical Profiling
highlights NMR as a critical tool for comparing chemical environments. For the target compound:
- Region A (positions analogous to 39–44) : Methoxy and pyridazine protons would show distinct shifts (~δ 3.9 ppm for OCH₃).
- Region B (positions 29–36) : Pyrrolidine and oxazole methyl groups may exhibit upfield shifts due to electron-donating effects.
Table 2: NMR Chemical Shift Differences
| Compound | Region A (δ, ppm) | Region B (δ, ppm) | Key Observations |
|---|---|---|---|
| Target Compound | 3.9 (OCH₃) | 1.2 (CH₃) | High symmetry in oxazole methyls |
| Analog B | 4.1 (OH) | 1.3 (CH₃) | Broad OH peak, reduced solubility |
| Analog C | 3.9 (OCH₃) | 0.9 (CH₂CH₃) | Downfield shifts due to ethyl groups |
These shifts correlate with substituent electronic effects and steric interactions, consistent with lumping strategies for compounds with analogous reactivity ().
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and findings from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 302.33 g/mol. The structure features an oxazole ring, a pyrrolidine moiety, and a pyridazine derivative, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxazole and pyridazine exhibit significant anticancer properties. For instance, compounds bearing similar structural motifs have shown cytotoxic effects against various cancer cell lines. A relevant study reported that derivatives with oxazole rings demonstrated selective cytotoxicity in glioma cell lines while sparing healthy cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5f | C6 | 5.13 | Apoptosis Induction |
| 5f | SH-SY5Y | 5.00 | Cell Cycle Arrest |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : Flow cytometry analyses have shown that compounds similar to the target molecule can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : Studies have demonstrated that these compounds can halt the cell cycle at specific phases (G0/G1 and S phase), leading to decreased proliferation of cancerous cells .
Case Studies
Several case studies highlight the biological activity of compounds related to the target molecule:
- Study on Cytotoxic Effects : A study synthesized several derivatives and tested their cytotoxicity against C6 glioma cells. The most effective compounds had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy .
- Hemorrheological Activity : Another investigation focused on the hemorheological properties of structurally similar compounds. Results showed promising angioprotective effects comparable to established drugs such as pentoxifylline .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
